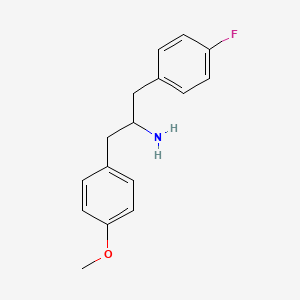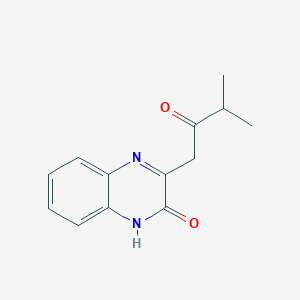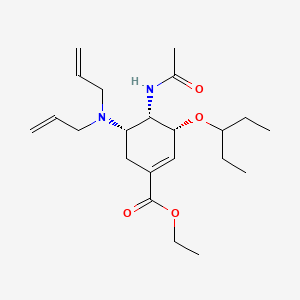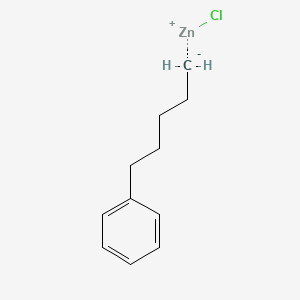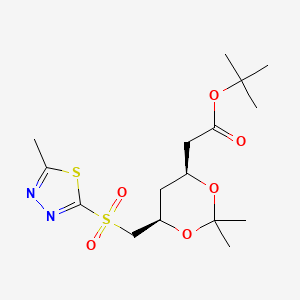
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a thiadiazole ring, a dioxane ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the dioxane ring and the introduction of the thiadiazole moiety. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to changes in biological pathways. The dioxane ring and tert-butyl ester group may also contribute to the compound’s overall activity by affecting its solubility, stability, and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole-containing molecules and dioxane derivatives. Examples include:
- 5-methyl-1,3,4-thiadiazole-2-sulfonamide
- 2,2-dimethyl-1,3-dioxane-4-carboxylic acid
- tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-1,3-dioxan-4-yl)acetate
Uniqueness
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is unique due to its combination of a thiadiazole ring, a dioxane ring, and a tert-butyl ester group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H26N2O6S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C16H26N2O6S2/c1-10-17-18-14(25-10)26(20,21)9-12-7-11(22-16(5,6)23-12)8-13(19)24-15(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m0/s1 |
InChI Key |
MDPVYOZJHFEALS-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=NN=C(S1)S(=O)(=O)C[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
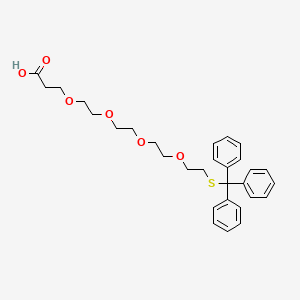


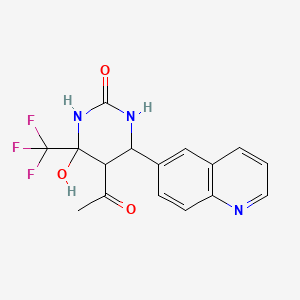

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)

